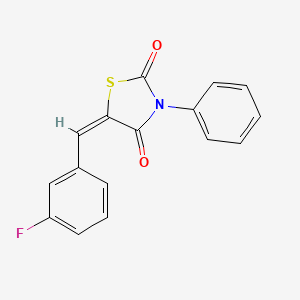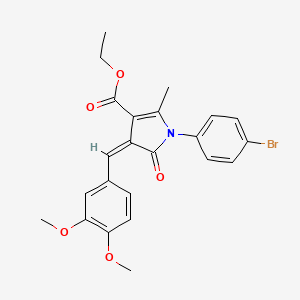
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as FBPT, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known for their ability to modulate the activity of peroxisome proliferator-activated receptors (PPARs) and improve insulin sensitivity. In
Wissenschaftliche Forschungsanwendungen
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various fields such as diabetes, cancer, and neurodegenerative diseases. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. It also has anti-inflammatory properties that can reduce the risk of developing insulin resistance and metabolic syndrome. In cancer, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-angiogenic properties that can prevent the formation of new blood vessels that supply nutrients to tumors. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of Alzheimer's and Parkinson's diseases.
Wirkmechanismus
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione exerts its effects through the modulation of PPARs, which are nuclear receptors that regulate gene expression in response to ligand binding. PPARs are involved in various physiological processes such as lipid metabolism, glucose homeostasis, and inflammation. This compound binds to PPARγ and activates its transcriptional activity, leading to the upregulation of genes involved in insulin sensitivity, lipid metabolism, and anti-inflammatory responses. This compound also inhibits the activity of PPARα and PPARδ, which are involved in fatty acid oxidation and energy expenditure, respectively.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects that are relevant to its therapeutic applications. In vitro studies have demonstrated that this compound can increase glucose uptake and glycogen synthesis in adipocytes and skeletal muscle cells. It can also reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in adipose tissue and macrophages. In cancer cells, this compound can induce cell cycle arrest at the G1 phase and promote apoptosis through the activation of caspases. It can also inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In neurons, this compound can reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively inexpensive compared to other thiazolidinediones such as rosiglitazone and pioglitazone. However, this compound has some limitations that should be taken into consideration when designing experiments. It has low potency compared to other PPARγ agonists and may require higher concentrations to achieve significant effects. It also has low selectivity for PPARγ and may activate other nuclear receptors such as PPARα and PPARδ at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione that could lead to new therapeutic applications and insights into its mechanism of action. One direction is to explore the effects of this compound on other diseases such as cardiovascular disease, liver disease, and autoimmune disorders. Another direction is to investigate the role of this compound in modulating the gut microbiome, which has been shown to play a crucial role in metabolic health and disease. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and neuroprotective effects of this compound. Finally, the development of more potent and selective PPARγ agonists based on the structure of this compound could lead to new drugs with improved efficacy and safety profiles.
Synthesemethoden
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the condensation of 3-fluorobenzaldehyde and 3-phenylthioacetic acid to form this compound. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate and requires a high temperature and pressure. The resulting compound can be purified through recrystallization or chromatography.
Eigenschaften
IUPAC Name |
(5E)-5-[(3-fluorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2S/c17-12-6-4-5-11(9-12)10-14-15(19)18(16(20)21-14)13-7-2-1-3-8-13/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCPRBRXWFCASI-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5916225.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5916226.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916229.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916235.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916238.png)
![5-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916241.png)
![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916262.png)
![methyl 4-{[1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B5916264.png)
![4-({4-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5916272.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916278.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916283.png)
![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916289.png)
![2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5916291.png)
